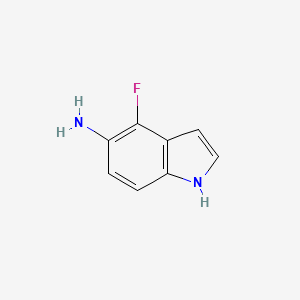

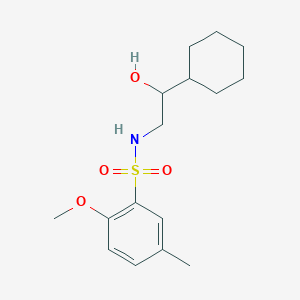

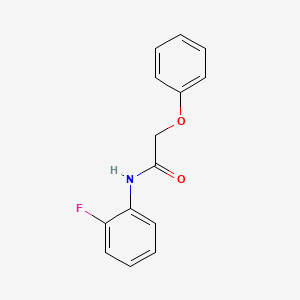

N-methyl-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1H-indole-3-carboxamide, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It was first developed by Hoffman-La Roche in the 1990s as a protein kinase inhibitor. Since then, Ro 31-8220 has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrimidine moiety in this compound has been employed as a privileged structure in medicinal chemistry. Researchers have designed and synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives based on this scaffold. These compounds were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Among them, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic effects, making them potential candidates for novel anti-fibrotic drugs .

Antimicrobial and Antiviral Properties

Pyrimidine derivatives, including our compound of interest, have been investigated for their antimicrobial and antiviral activities. These compounds exhibit promising effects against various pathogens, making them relevant in the fight against infections .

Antitumor Activity

Certain pyrimidine-based compounds, including those containing the N-methyl-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1H-indole-3-carboxamide core, have demonstrated antitumor properties. Researchers continue to explore their potential as cancer therapeutics .

Fluorescent Materials for OLEDs

Interestingly, related fluorophores based on the 2-(1H-indol-3-yl)acetonitrile scaffold have been developed. These fluorophores exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for organic light-emitting diode (OLED) applications .

Anti-Inflammatory Effects

InCl3-mediated heteroarylation of indoles, including our compound, has shown promising effects in adjuvant-induced arthritic rats. Specifically, the compound 3b reduced inflammation, paw volume, and pannus formation in arthritic rats, highlighting its potential anti-inflammatory properties .

Inflammatory Molecule Modulation

Another related compound, (2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) , has been studied for its effects on inflammatory molecules. DPIE showed a synergistic increase in inflammatory cytokine production (IL-6, IL-8, and COX-2) in interleukin-1β-stimulated gingival fibroblasts (GFs) .

properties

IUPAC Name |

N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2/c1-20(7-12(21)19-8-14(15,16)17)13(22)10-6-18-11-5-3-2-4-9(10)11/h2-6,18H,7-8H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHVSXZBDXLYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC(F)(F)F)C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1H-indole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

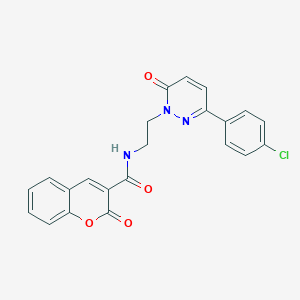

![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2625653.png)

![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/no-structure.png)

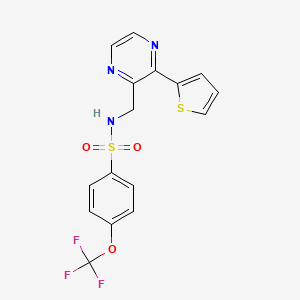

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)